Egfr-IN-5 - 2225887-26-1

Egfr-IN-5

Catalog Number: EVT-3165630
CAS Number: 2225887-26-1
Molecular Formula: C31H38FN9O
Molecular Weight: 571.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-5 is derived from the structural modifications of previously established epidermal growth factor receptor inhibitors. The compound is categorized under small-molecule inhibitors that specifically interact with the tyrosine kinase domain of the epidermal growth factor receptor, inhibiting its activity and thereby blocking downstream signaling pathways that promote tumor growth and survival .

Synthesis Analysis

The synthesis of Egfr-IN-5 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available aromatic compounds that serve as precursors.
  2. Refluxing Process: The initial step often includes refluxing these precursors with thiosemicarbazide and sodium hydroxide in absolute ethanol to form thioamide derivatives.
  3. Formation of Key Intermediates: Subsequent reactions involve heating these intermediates with ethyl bromoacetate to yield essential thiazol-4(5H)-one derivatives.
  4. Knoevenagel Condensation: Finally, a Knoevenagel condensation reaction occurs between these derivatives and various aldehydes in the presence of glacial acetic acid, leading to the formation of Egfr-IN-5 .

This multi-step synthetic route emphasizes the importance of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of Egfr-IN-5 features a complex arrangement that includes:

  • Aromatic Rings: The compound typically contains multiple aromatic rings that enhance its binding affinity to the epidermal growth factor receptor.
  • Heterocyclic Moieties: The presence of heterocycles such as pyrazoles contributes to its pharmacological properties by allowing for specific interactions within the active site of the receptor.
  • Functional Groups: Various substituents on the aromatic rings can influence both solubility and biological activity, making structural optimization crucial for efficacy .

The molecular formula and exact structure can vary depending on the specific derivatives synthesized during experimentation.

Chemical Reactions Analysis

Egfr-IN-5 undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction is critical for forming key intermediates from starting materials.
  2. Condensation Reactions: The Knoevenagel condensation is particularly important for constructing the final compound by forming carbon-carbon bonds between different functional groups.
  3. Refluxing Reactions: Heating under reflux conditions is used to facilitate reactions that require elevated temperatures for sufficient reaction rates .

These reactions are carefully controlled to optimize yields and minimize by-products.

Mechanism of Action

The mechanism of action for Egfr-IN-5 primarily involves:

  • Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site of the epidermal growth factor receptor, Egfr-IN-5 prevents autophosphorylation and subsequent activation of downstream signaling pathways associated with cell proliferation and survival.
  • Induction of Apoptosis: Inhibition leads to increased apoptosis in cancer cells due to disrupted signaling that normally promotes cell survival .

Studies have shown that compounds like Egfr-IN-5 can significantly reduce cell viability in various cancer cell lines by disrupting these critical pathways.

Physical and Chemical Properties Analysis

Egfr-IN-5 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight varies depending on the specific derivative but typically falls within a range conducive for cellular uptake.
  • Solubility: Solubility characteristics are essential for bioavailability; modifications in structure can enhance or reduce solubility in aqueous environments.
  • Stability: The stability under physiological conditions is crucial for therapeutic applications, impacting both efficacy and safety profiles .

These properties are assessed through various analytical techniques including spectroscopy and chromatography.

Applications

Egfr-IN-5 has significant applications in scientific research and clinical settings:

  1. Cancer Treatment: As an epidermal growth factor receptor inhibitor, it is being investigated for its efficacy against various cancers including lung cancer, breast cancer, and head and neck cancers.
  2. Combination Therapies: Research suggests that combining Egfr-IN-5 with other therapeutic agents may enhance anticancer effects while reducing resistance observed with monotherapies .
  3. Drug Development: Its synthesis and biological evaluation contribute to ongoing drug discovery efforts aimed at developing more effective EGFR-targeted therapies.
Biological Context of EGFR Signaling and Therapeutic Targeting

Role of EGFR in Oncogenic Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) represents a critical transmembrane tyrosine kinase that regulates fundamental cellular processes including proliferation, differentiation, and survival. Its dysregulation constitutes a well-established oncogenic driver across diverse epithelial malignancies, particularly non-small cell lung cancer (NSCLC). Upon activation, EGFR initiates two principal downstream signaling cascades:

EGFR-Mediated RAS-RAF-MEK-ERK and PI3K-AKT-mTOR Axes

The RAS-RAF-MEK-ERK pathway (MAPK pathway) is activated when EGFR recruits adaptor proteins (GRB2/SOS) following autophosphorylation, leading to GTP-loading of RAS and sequential phosphorylation of RAF, MEK, and ERK kinases. This cascade ultimately promotes cell cycle progression and proliferation through transcription factor activation (e.g., MYC, FOS). Concurrently, EGFR activates the PI3K-AKT-mTOR axis via recruitment of phosphoinositide 3-kinase (PI3K) either directly or through adaptors. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the membrane for phosphorylation. Activated AKT suppresses apoptosis and enhances protein synthesis by phosphorylating substrates like BAD and mTOR, respectively [3] [9]. These pathways exhibit extensive crosstalk and are frequently co-opted in EGFR-driven malignancies, creating a signaling network with built-in redundancy and resilience.

Table 1: Core Downstream Signaling Pathways Activated by EGFR

PathwayKey ComponentsBiological OutcomesOncogenic Consequences
RAS-RAF-MEK-ERKGRB2/SOS → RAS → RAF → MEK → ERKCell proliferation, differentiationUncontrolled growth, metastasis
PI3K-AKT-mTORPI3K → PIP3 → AKT → mTORCell survival, metabolism, protein synthesisEvasion of apoptosis, therapy resistance

Ligand-Dependent vs. Ligand-Independent Activation Mechanisms

EGFR activation occurs through distinct mechanistic paradigms. Ligand-dependent activation involves binding of EGF-family ligands (e.g., EGF, TGF-α, amphiregulin) to the extracellular domain, inducing receptor dimerization (homo- or hetero-dimerization with HER2/ERBB2), and subsequent asymmetric kinase domain transphosphorylation. This triggers tyrosine autophosphorylation within the cytoplasmic tail, creating docking sites for downstream signaling molecules. In contrast, ligand-independent mechanisms include:

  • Somatic mutations (e.g., exon 19 deletions, L858R) inducing constitutive kinase activity without ligand binding.
  • Receptor overexpression leading to spontaneous dimerization.
  • Extracellular domain truncations (e.g., EGFRvIII in glioblastoma) generating constitutively active receptors [1] [3]. Oncogenic mutations effectively decouple EGFR signaling from physiological regulation, creating persistent pro-survival and proliferative signals that drive tumorigenesis.

Table 2: EGFR Activation Mechanisms

MechanismTriggerReceptor ConformationPrevalence in Cancer
Ligand-DependentGrowth factor binding (e.g., EGF)Dimers with asymmetric kinase interfacesUbiquitous across epithelial cancers
Ligand-IndependentKinase domain mutationsConstitutively active monomers/dimersNSCLC (10-50%), GBM (~40%)
Extracellular domain deletionsConstitutively active dimersGBM (20-30%), rare in NSCLC

EGFR Mutations and Resistance Landscapes

Common Activating Mutations

EGFR mutations occur with varying frequencies across cancer types, with highest prevalence in NSCLC (10-50% depending on ethnicity and smoking status). The most prevalent oncogenic mutations cluster within the tyrosine kinase domain (exons 18-21):

  • Exon 19 deletions (45-50%): In-frame deletions around the LREA motif (e.g., E746_A750del) stabilize the active kinase conformation.
  • L858R point mutation (40-45%): Substitution in exon 21 reduces affinity for ATP while increasing affinity for tyrosine kinase inhibitors (TKIs).
  • T790M "gatekeeper" mutation: Acquired resistance mutation in exon 20 (present in ~50% of TKI-resistant cases) sterically hinders first/second-gen TKI binding while restoring ATP affinity.
  • Exon 20 insertions (4-10%): Typically confer intrinsic resistance to earlier TKIs.
  • C797S mutation: Tertiary resistance mutation preventing covalent binding of third-gen inhibitors like osimertinib [3] [8]. These mutations exhibit distinct geographic and demographic distributions (e.g., higher EGFR mutation rates in Asian females with adenocarcinoma histology) and create differential dependencies on downstream pathways.

Structural Implications of Kinase Domain Mutations on Inhibitor Binding

Kinase domain mutations profoundly alter the structural dynamics and pharmacology of EGFR:

  • L858R: Stabilizes the "active" kinase conformation via salt bridge formation with residue E758, shrinking the ATP-binding pocket and increasing affinity for reversible TKIs like gefitinib. However, it also subtly repositions C-helix residues, affecting drug accessibility.
  • T790M: Introduces a bulkier methionine residue in the hydrophobic back pocket, sterically hindering binding of first-gen (gefitinib/erlotinib) and second-gen (afatinib) TKIs. Simultaneously, it restores high ATP affinity by strengthening hydrophobic interactions with adenine.
  • C797S: Eliminates the nucleophilic cysteine residue necessary for covalent bond formation with third-gen irreversible inhibitors (e.g., osimertinib), rendering them ineffective. If C797S occurs in trans with T790M, wild-type inhibition may remain possible with first-gen TKIs.
  • Exon 20 insertions: Create a steric hindrance near the C-helix, particularly affecting drugs binding to the inactive (DFG-out) conformation [3] [7]. These structural alterations necessitate generation-specific inhibitor design to accommodate or counteract mutation-induced conformational shifts.

Properties

CAS Number

2225887-26-1

Product Name

Egfr-IN-5

IUPAC Name

[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol

Molecular Formula

C31H38FN9O

Molecular Weight

571.7 g/mol

InChI

InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38)

InChI Key

DXOUQSZKEPSXBC-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.